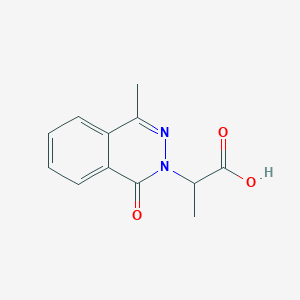

2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid

Description

Properties

IUPAC Name |

2-(4-methyl-1-oxophthalazin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7-9-5-3-4-6-10(9)11(15)14(13-7)8(2)12(16)17/h3-6,8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKSXQSNUARHNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then subjected to further reactions to introduce the methyl and propionic acid groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of 2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to obtain the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemical Synthesis

The synthesis of 2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid is typically achieved through the condensation of phthalazine derivatives with suitable carboxylic acids. This method allows for the formation of a compound that serves as a precursor for synthesizing other biologically active derivatives, enhancing its relevance in drug development.

Antimicrobial Properties

Research indicates that derivatives of phthalazine, including 2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid, exhibit significant antimicrobial activity. For instance, studies have shown that synthesized analogs demonstrate notable inhibition against resistant bacterial strains, addressing the urgent need for new antimicrobial agents amidst rising antibiotic resistance.

Antitumor Activity

Phthalazine derivatives are recognized for their antitumor potential. Investigations into compounds similar to 2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid have revealed their ability to inhibit tumor cell proliferation in vitro. The mechanisms often involve modulation of cellular pathways associated with apoptosis and cell cycle regulation.

Neuroprotective Effects

Recent studies suggest that phthalazine derivatives may possess neuroprotective properties. These compounds could interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. Research indicates that modifications to similar compounds can enhance their efficacy as AMPA receptor antagonists, which are crucial in synaptic transmission and plasticity.

Industrial Applications

In the industrial sector, 2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique structure allows it to serve as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis .

Case Study 1: Antimicrobial Activity

A study conducted on various phthalazine derivatives demonstrated that 2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid exhibited significant antibacterial activity against multiple strains of bacteria. The study highlighted its effectiveness against resistant strains, providing insights into its potential as a new class of antimicrobial agents.

Case Study 2: Antitumor Mechanisms

Research focusing on the antitumor properties of phthalazine derivatives found that 2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid inhibited the growth of cancer cells through apoptosis induction. The study detailed the compound's interaction with specific cellular pathways, emphasizing its therapeutic potential in cancer treatment.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the compound’s structure and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Solubility and Polarity: Phthalazine derivatives (e.g., the target compound and its 3-methyl analog) exhibit higher TPSA (~70 Ų) compared to phenoxypropionic acids (e.g., MCPP, TPSA ~50 Ų), suggesting lower lipophilicity . Thiaprofenic Acid’s thiophene and benzoyl groups increase hydrophobicity, favoring membrane penetration .

- Stability: Phenoxypropionic acids (e.g., MCPP) are prone to photodegradation, whereas phthalazine derivatives may exhibit greater stability due to aromatic conjugation .

Toxicity and Hazards

- Pharmaceutical Analogs: Ketoprofen and Thiaprofenic Acid carry gastrointestinal and renal risks typical of NSAIDs but lack carcinogenic warnings .

- Herbicidal Analogs: MCPP is classified as a carcinogen (IARC Group 2B) with severe irritation risks (skin, respiratory) . The target compound’s hazards are uncharacterized but may align with phthalazine derivatives, which generally have lower acute toxicity compared to chlorinated phenoxy acids.

Biological Activity

2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid, also known by its chemical identifiers including CAS No. 332886-32-5, is a phthalazine derivative with potential applications in various biological and industrial fields. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H12N2O3

- Molecular Weight : 232.24 g/mol

- Structure : The compound features a phthalazine core with a propionic acid side chain and a methyl group, which influences its biological properties.

Biological Activity

The biological activity of 2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid has been investigated in several studies, highlighting its potential as a bioactive compound.

Enzyme Interaction

The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator. It is utilized in biochemical assays to study enzyme activities and metabolic pathways, indicating its role in understanding biochemical processes .

Antimicrobial Activity

Research has demonstrated that derivatives of phthalazine, including this compound, exhibit antimicrobial properties. In vitro studies have assessed its effectiveness against various bacterial and fungal strains, revealing significant activity against certain pathogens .

The mechanism through which 2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid exerts its biological effects involves several pathways:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : It may bind to various receptors, influencing cellular signaling pathways.

- Chemical Reactivity : The presence of functional groups allows for participation in redox reactions and nucleophilic substitutions, altering its biological interactions .

Research Findings and Case Studies

Synthesis Methods

The synthesis of 2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid typically involves the reaction of phthalic anhydride with hydrazine to form the phthalazine intermediate, followed by further reactions to introduce the propionic acid moiety.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid with high purity?

- Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation of phthalazine derivatives with propionic acid precursors under basic or catalytic conditions. For example, similar phthalazinone derivatives are synthesized via coupling reactions using catalysts like Cu(I) halides in heterocyclic solvents (e.g., pyridine) at elevated temperatures (150–200°C) to enhance yield . Purification via recrystallization or column chromatography is recommended, with solvent selection (e.g., ethyl acetate/hexane) critical for isolating stereoisomers . Monitor reaction progress using TLC or HPLC to optimize intermediate formation.

Q. What precautions are necessary for safe handling and storage of this compound to prevent degradation or reactivity?

- Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) in cool (<25°C), dry, and ventilated areas. Avoid contact with oxidizing agents (e.g., chlorates, peroxides) and reactive metals (e.g., Na, Mg), as incompatibility can lead to exothermic decomposition . Use corrosion-resistant coatings for storage vessels, as moisture can accelerate degradation . Personal protective equipment (PPE), including nitrile gloves, lab coats, and fume hoods, is mandatory during handling to minimize dermal/ocular exposure .

Q. Which analytical techniques are most effective for characterizing structural and purity profiles?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positioning on the phthalazinone ring and propionic acid chain .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- HPLC-PDA/UV: Quantifies purity (>98%) and detects impurities (e.g., unreacted intermediates) .

- Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data, such as carcinogenicity potential?

- Methodological Answer: Discrepancies in carcinogenicity (e.g., lung cancer in rodents vs. inconclusive human data) require:

- Dose-Response Studies: Conduct in vitro (Ames test, micronucleus assay) and in vivo (rodent bioassays) to establish thresholds .

- Mechanistic Studies: Use metabolomics (e.g., LC-MS) to identify reactive metabolites (e.g., epoxides) that may bind DNA .

- Cross-Species Comparisons: Compare metabolic pathways (e.g., cytochrome P450 activity) to extrapolate human risk .

Q. What computational strategies are suitable for modeling this compound’s interactions with biological targets?

- Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., cyclooxygenase) based on phthalazinone scaffold interactions .

- QSAR Modeling: Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., methyl groups) with anti-inflammatory activity .

- DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict redox stability and reactive sites .

Q. How can metabolic pathways be elucidated to identify potential bioactive or toxic intermediates?

- Methodological Answer:

- In Vitro Incubations: Use liver microsomes (human/rodent) with NADPH cofactors to simulate Phase I metabolism. Detect metabolites via UPLC-QTOF-MS .

- Isotopic Labeling: Synthesize ¹⁴C-labeled analogs to trace metabolic fate in excretion studies (urine/feces) .

- Enzyme Inhibition Assays: Identify CYP450 isoforms responsible for oxidation using selective inhibitors (e.g., ketoconazole for CYP3A4) .

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s stability under varying pH conditions be addressed?

- Methodological Answer: Perform accelerated stability studies:

- pH-Rate Profiling: Incubate the compound in buffers (pH 1–12) at 40°C/75% RH. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of the phthalazinone ring) .

- Kinetic Modeling: Calculate degradation rate constants (k) and activation energy (Eₐ) using Arrhenius plots to predict shelf-life .

Experimental Design Considerations

Q. What strategies mitigate interference from impurities during bioactivity assays?

- Methodological Answer:

- Pre-Assay Purification: Use preparative HPLC to isolate the target compound (>99% purity) .

- Negative Controls: Test impurity fractions (e.g., synthetic byproducts) separately to confirm they lack activity .

- Orthogonal Assays: Validate results using multiple methods (e.g., cell viability + enzymatic inhibition) to rule out artifact signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.